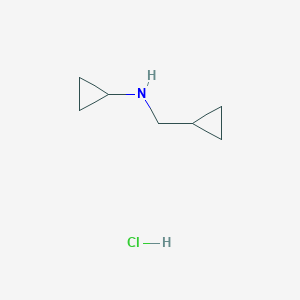

N-(Cyclopropylmethyl)cyclopropanamine hydrochloride

Descripción general

Descripción

N-(Cyclopropylmethyl)cyclopropanamine hydrochloride: is an organic compound with the molecular formula C7H13N·HCl. It is a hydrochloride salt of N-(Cyclopropylmethyl)cyclopropanamine, characterized by the presence of cyclopropyl groups attached to an amine. This compound is known for its unique structure, which allows for diverse applications in scientific research, including drug discovery, catalysis, and materials synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of N-(Cyclopropylmethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with cyclopropylmethyl chloride under basic conditions. The reaction is followed by acidification to obtain the hydrochloride salt. The general synthetic route can be summarized as follows:

Reaction of Cyclopropanamine with Cyclopropylmethyl Chloride: This step involves the nucleophilic substitution reaction where cyclopropanamine acts as a nucleophile and cyclopropylmethyl chloride as an electrophile.

Acidification: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: N-(Cyclopropylmethyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of amine oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-(Cyclopropylmethyl)cyclopropanamine hydrochloride is characterized by its cyclopropyl structure, which contributes to its reactivity and biological properties. The molecular formula is , indicating the presence of a hydrochloride salt that enhances its solubility in aqueous solutions. The compound's structure allows for interactions with various biological targets, making it suitable for further research.

Scientific Research Applications

-

Pharmacological Studies

- This compound has been investigated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Studies have shown that modifications to the compound can improve its potency and selectivity, making it a candidate for treating mood disorders and obesity by modulating serotonin pathways .

-

Drug Development

- The compound's structure allows for the exploration of structure-activity relationships (SAR). Researchers have synthesized various derivatives to enhance pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability . For example, N-methylation of related compounds has led to significant increases in receptor affinity and efficacy .

-

Biochemical Applications

- This compound may serve as a tool compound in studying the function of enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Inhibitors derived from this compound could provide insights into the biosynthesis of endocannabinoids, contributing to our understanding of their role in neurobiology .

Table 1: Comparison of Structural Features and Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropane rings with amine group | Potential 5-HT2C agonist |

| N-methylated derivative | Enhanced lipophilicity | Increased potency at 5-HT2C receptor |

| Other cyclopropanamine derivatives | Varied substituents | Different receptor affinities |

Table 2: Summary of Key Findings from Case Studies

Case Studies

-

Agonist Activity Evaluation

- A study focused on synthesizing N-substituted derivatives of cyclopropylmethylamines aimed at identifying selective agonists for the 5-HT2C receptor. The findings indicated that certain modifications led to compounds with enhanced potency (EC50 values as low as 23 nM), demonstrating the potential for therapeutic applications in mood regulation .

- Inhibition of NAPE-PLD

- Structure-Activity Relationship Studies

Mecanismo De Acción

The mechanism of action of N-(Cyclopropylmethyl)cyclopropanamine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- N-Methylcyclopropanamine hydrochloride

- Cyclopropylmethylamine hydrochloride

- N-Cyclopropylmethylamine hydrochloride

Comparison: N-(Cyclopropylmethyl)cyclopropanamine hydrochloride is unique due to the presence of both cyclopropyl and cyclopropylmethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and versatility in various chemical reactions and applications .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N-(Cyclopropylmethyl)cyclopropanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of cyclopropyl groups, which contribute to its distinctive chemical behavior. The molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for synthetic applications in organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a ligand that can bind to receptors or enzymes, modulating their activity. The precise molecular pathways affected depend on the context of use, but preliminary studies suggest interactions with neurotransmitter systems and potential implications in drug discovery.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:

- Antipsychotic Activity : Some derivatives have shown promise in models of psychosis, indicating potential applications in treating mental health disorders .

- Inhibition of Enzymatic Activity : Studies have demonstrated that related compounds can inhibit enzymes like γ-butyrobetaine hydroxylase, which is involved in carnitine biosynthesis. This inhibition has implications for metabolic regulation .

- Neurotransmitter Modulation : The compound may influence serotonin receptor activity, particularly the 5-HT2C receptor, which is associated with mood regulation and appetite control .

Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Structure-Activity Relationship (SAR) : Research has focused on the SAR of cyclopropylmethylamines to optimize their potency and selectivity for specific receptors. For instance, modifications to the cyclopropyl group have been shown to enhance binding affinity to serotonin receptors .

- Case Studies : In an amphetamine-induced hyperactivity model, certain derivatives demonstrated significant antipsychotic drug-like activity, suggesting therapeutic potential for managing hyperactivity disorders .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-Methylcyclopropanamine hydrochloride | Methyl substitution enhances CNS penetration | Antidepressant effects |

| Cyclopropylmethylamine hydrochloride | Basic amine structure; moderate reactivity | Neurotransmitter modulation |

| This compound | Unique dual cyclopropyl structure; versatile reactivity | Potential antipsychotic and metabolic effects |

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-6(1)5-8-7-3-4-7;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQAUKUJIGZHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155852-92-7 | |

| Record name | N-(cyclopropylmethyl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.